molecular formula C22H21ClN6O B193158 Losartan Carboxaldehyde CAS No. 114798-36-6

Losartan Carboxaldehyde

Cat. No. B193158
M. Wt: 420.9 g/mol
InChI Key: FQZSMTSTFMNWQF-UHFFFAOYSA-N
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Description

Losartan Carboxaldehyde is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan . It does not block angiotensin receptors, but instead inhibits endothelial cyclooxygenase (COX)-2 expression, thereby exerting anti-inflammatory actions .


Molecular Structure Analysis

Losartan Carboxaldehyde has a molecular formula of C22H21ClN6O . Its structure includes a 1H-imidazole-5-carboxaldehyde group, a biphenyl group, and a 2H-tetrazol-5-yl group .


Physical And Chemical Properties Analysis

Losartan Carboxaldehyde is a crystalline solid . It has a molecular weight of 420.9 and a molecular formula of C22H21ClN6O . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Electrochemical Degradation Losartan, including its form as losartan carboxaldehyde, has been studied for its electrochemical degradation in aqueous mediums. Researchers found that electrochemical oxidation is effective in removing losartan potassium and its associated pollutants from water. This process involves using a boron-doped diamond/stainless steel system, with the degradation efficiency enhanced by higher losartan concentrations (Salazar et al., 2016).

  • Synthesis Process Losartan carboxaldehyde is a key intermediate in the synthesis of losartan. A study detailed a simplified synthetic procedure for losartan, where an intermediate form of losartan carboxaldehyde is prepared via a multi-step process, enhancing the efficiency of losartan production (Yang Li, 2006).

  • Molecularly Imprinted Polymer-Based Sensors Research includes the development of a losartan molecularly imprinted polymer, used in potentiometric sensors for the selective determination of losartan. This highlights an application in creating highly sensitive and selective sensors for pharmaceutical monitoring (Bagheri et al., 2015).

  • Environmental Remediation Losartan carboxaldehyde, as a part of losartan potassium, is studied for its catalytic oxidation via peroxymonosulfate for environmental remediation. This metal-free catalytic system is proposed for the effective removal of losartan from water, addressing the issue of pharmaceutical contaminants in the environment (Andrade et al., 2020).

  • Bioanalytical Estimation Losartan carboxylic acid, a metabolite of losartan, is part of a bioanalytical study for its estimation in human plasma. This research assists in understanding the pharmacokinetics of losartan and its metabolites, crucial for medical and pharmaceutical applications (Sharma et al., 2010).

  • Corrosion Inhibition In a novel application, losartan potassium (including its metabolites like losartan carboxaldehyde) is investigated as a corrosion inhibitor for copper in acidic environments. This study underscores its potential use in materials science, particularly in protecting metals from corrosion (Li et al., 2020).

properties

IUPAC Name

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZSMTSTFMNWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150855
Record name Losartan carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losartan Carboxaldehyde

CAS RN

114798-36-6
Record name Losartan carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losartan carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOSARTAN CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Sauge, D Pechkovsky, P Atmuri… - The FASEB …, 2021 - Wiley Online Library
… Losartan first-passage metabolism in the liver converts it to EXP3179 (losartan-carboxaldehyde) believed to be devoid of ATR1 blocking effects followed by further metabolism into …
Number of citations: 0 faseb.onlinelibrary.wiley.com
P Jiang, S Loyau, M Tchitchinadze, J Ropers… - PloS one, 2015 - journals.plos.org
Exposure of platelets to collagen triggers the formation of a platelet clot. Pharmacological agents capable of inhibiting platelet activation by collagen are thus of potential therapeutic …
Number of citations: 42 journals.plos.org
D Fabregat-Safont, M Ibáñez, L Bijlsma, F Hernández… - Water Research, 2021 - Elsevier
… Furthermore, the detection of several metabolites in Amazonian waters (eg O-desmethyl venlafaxine, losartan carboxylic acid, losartan carboxaldehyde, hydroxy diclofenac, 4-hydroxy …
Number of citations: 35 www.sciencedirect.com
I Ali, AB de Souza, Z Liu, D Cabooter… - Journal of Water …, 2023 - Elsevier
The degradation of losartan (LST) and irbesartan (IBT) has been studied in an electrochemical cell composed of a boron-doped diamond (BDD) anode and a carbonaceous cathode …
Number of citations: 2 www.sciencedirect.com
ME Guyader - 2019 - search.proquest.com
On-site wastewater treatment systems (OWTSs) are a suspected source of widespread trace organic contaminant (TOrC) occurrence in Minnesota lakes. TOrCs are a diverse set of …
Number of citations: 2 search.proquest.com
M McLaughlin - 2022 - search.proquest.com
Currently, no drug regulatory agency requires the investigation of how exercise might change the efficacy of a medication, which is unsettling considering the myriad of physiological …
Number of citations: 2 search.proquest.com

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